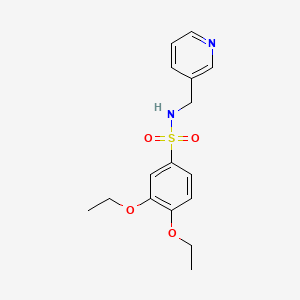
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as DMHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMHP belongs to the class of chromenone derivatives and has been shown to possess various biological properties.
Wirkmechanismus
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has been shown to activate the ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound has also been shown to inhibit the PI3K/Akt pathway, which is involved in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including superoxide dismutase and catalase. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is its ability to modulate multiple signaling pathways, making it a promising candidate for the development of multi-targeted therapies. This compound has also been shown to possess low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one. One of the potential applications of this compound is in the development of novel therapies for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties, and further studies are needed to explore its potential therapeutic applications in these diseases. Another future direction is the development of this compound-based drug delivery systems, which can improve its solubility and bioavailability. Finally, further studies are needed to explore the potential of this compound in combination with other drugs for the treatment of various diseases, including cancer and inflammation.
In conclusion, this compound is a promising synthetic compound that possesses various biological properties, including anti-cancer, anti-inflammatory, and neuroprotective properties. Further studies are needed to explore its potential therapeutic applications in various fields of research.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with piperonal, followed by reduction and cyclization. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation. Inflammation is a key factor in the development of various diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQSVEDFSMQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

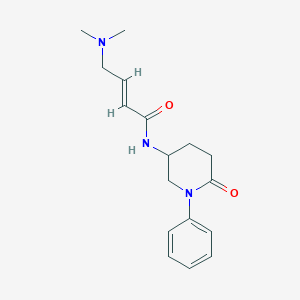
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
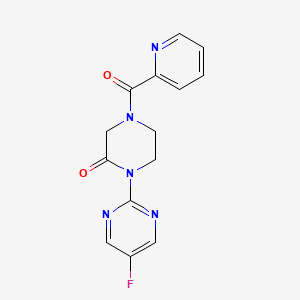
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
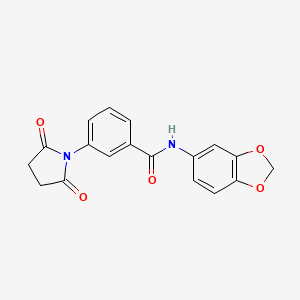
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)
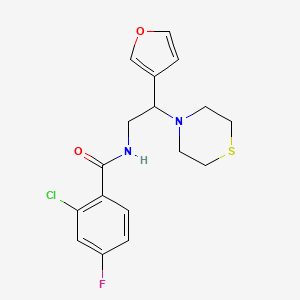
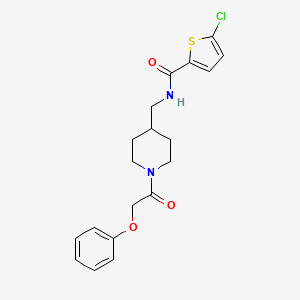
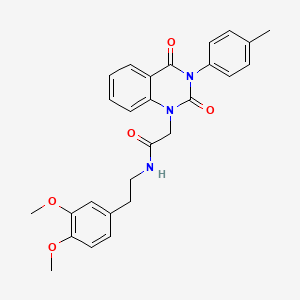

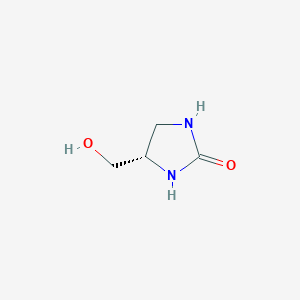

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)
